molecular formula C17H15ClN2O3S B2886022 2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid CAS No. 847362-46-3

2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid

Cat. No. B2886022
CAS RN: 847362-46-3
M. Wt: 362.83
InChI Key: VCAUCCLVKJDYIQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as ketamine, have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves multiple steps, including reactions with various reagents and subsequent dehydration or oxidation .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its molecular structure. For example, indole derivatives, which are structurally similar to your compound, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties also include the set of chemical changes that the substance can undergo . Specific physical and chemical properties for this compound are not available.

Scientific Research Applications

Synthesis and Derivatives

Quinoxaline derivatives, including those with chlorophenyl and methylsulfanyl groups, are synthesized for various applications. These compounds are created using different synthetic routes, such as the Friedländer synthesis, which is a key method for constructing quinoxaline frameworks. These methods are pivotal for creating molecules with potential biological activity and for the development of new materials with specific properties (Didenko et al., 2015).

Antimicrobial and Antituberculosis Agents

Quinoxaline derivatives are evaluated for their biological activities, including antimicrobial and antituberculosis effects. The structural modifications on the quinoxaline nucleus, such as the addition of chloro, methyl, or methoxy groups, significantly affect their bioactivity. These compounds show promise as leads for developing new therapeutics against resistant strains of bacteria (Jaso et al., 2005).

Antimalarial Activity

Some quinoxaline derivatives have been investigated for their antimalarial properties. The modifications on the quinoxaline structure can lead to compounds with potent activity against Plasmodium falciparum strains. These studies suggest the potential of quinoxaline derivatives in the development of new antimalarial agents (Görlitzer et al., 2006).

Photovoltaic and Electronic Applications

Quinoxaline derivatives also find applications in materials science, particularly in the development of organic electronics and photovoltaic devices. Their structural and optical properties are studied for applications in thin films and organic–inorganic photodiode fabrication. These compounds contribute to advancements in renewable energy technologies and electronic materials (Zeyada et al., 2016).

Safety and Hazards

Safety and hazard information is typically provided in a compound’s Material Safety Data Sheet (MSDS). This includes information on potential health effects, safe handling and storage procedures, and emergency response guidelines .

Future Directions

The future directions for research on a compound depend on its biological activity and potential therapeutic applications. For example, indole derivatives have been found to have diverse biological activities and immense potential for further therapeutic exploration .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-12-4-2-1-3-11(12)8-24-9-15-16(21)20-14-7-10(17(22)23)5-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAUCCLVKJDYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid

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